1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-bromo-2-fluoroacetophenone with appropriate amine sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions may produce ketones or alcohols, respectively.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Shares similar structural features but differs in the presence of a cyclopropane ring.
4-Bromo-2-fluorobiphenyl: Another related compound with a biphenyl structure.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
CAWTYTVLFGXEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CF)N |
Origin of Product |
United States |
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